molecular formula C18H16N4O3 B10988403 N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10988403
M. Wt: 336.3 g/mol
InChI Key: AXILLHXFUGXRCZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a mouthful of a compound, but let’s break it down. Here’s what we know:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the class of phthalazine derivatives and contains both an amide group and a carbonyl group

Preparation Methods

Synthetic Routes: The synthesis of N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves several steps. One common synthetic route includes the following:

  • Acetylation of 3-aminophenylamine: : The starting material, 3-aminophenylamine, undergoes acetylation using acetic anhydride or acetyl chloride to form N-(3-acetamidophenyl)acetamide.

  • Condensation with 3-methylphthalic anhydride: : N-(3-acetamidophenyl)acetamide reacts with 3-methylphthalic anhydride to yield the target compound.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at the aromatic ring or the amide nitrogen.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.

Major products formed during these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel molecules due to its unique structure.

    Catalysis: It may serve as a catalyst or ligand in transition metal-catalyzed reactions.

Biology and Medicine::

    Drug Discovery: Scientists explore its potential as a lead compound for drug development.

    Biological Activity: Investigations into its effects on cellular pathways and biological targets.

Industry::

    Materials Science: Its derivatives could find applications in materials science, such as polymers or coatings.

Mechanism of Action

The exact mechanism by which N-(3-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique, we can compare it to related structures:

    N-(3-acetamidophenyl)acetamide: A simpler derivative.

    N-(3-acetamidophenyl)-2-(methylamino)acetamide: A close analog.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-11(23)19-12-6-5-7-13(10-12)20-17(24)16-14-8-3-4-9-15(14)18(25)22(2)21-16/h3-10H,1-2H3,(H,19,23)(H,20,24)

InChI Key

AXILLHXFUGXRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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